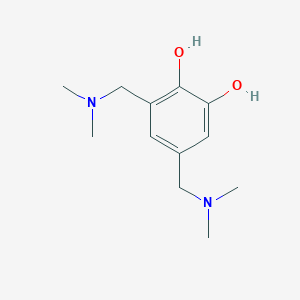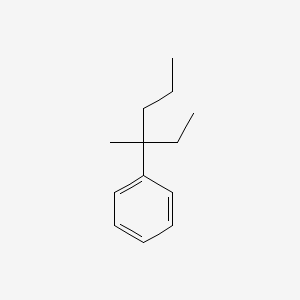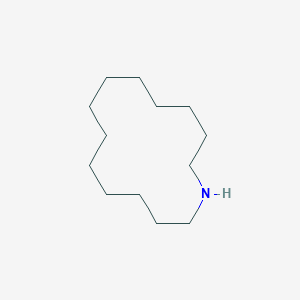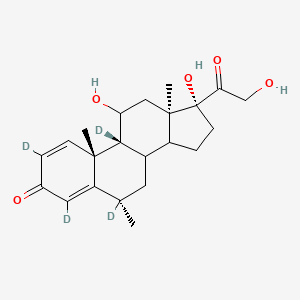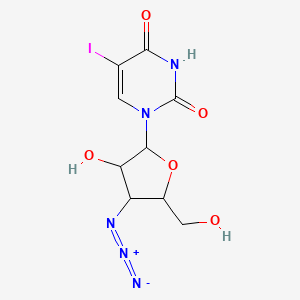
3'-Azido-3'-deoxy-5-iodouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-3’-deoxy-5-iodouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3’-Azido-3’-deoxy-5-iodouridine can be synthesized through a series of chemical reactions involving the introduction of azido and iodo groups to a deoxyuridine scaffold. The synthetic route typically involves:
Starting Material: Deoxyuridine.
Introduction of Azido Group: This can be achieved through nucleophilic substitution reactions where an azide ion replaces a leaving group on the deoxyuridine molecule.
Introduction of Iodo Group: This step involves the iodination of the deoxyuridine scaffold, often using iodine or iodinating agents under specific reaction conditions
Industrial Production Methods
Industrial production methods for 3’-Azido-3’-deoxy-5-iodouridine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azide and iodine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-3’-deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst
Major Products
Cycloaddition Products: Formation of triazole rings when reacting with alkyne-containing molecules
Applications De Recherche Scientifique
3’-Azido-3’-deoxy-5-iodouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mécanisme D'action
The mechanism of action of 3’-Azido-3’-deoxy-5-iodouridine involves:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.
Induction of Apoptosis: Triggers programmed cell death in cancer cells.
Molecular Targets: Targets DNA polymerases and other enzymes involved in DNA replication
Comparaison Avec Des Composés Similaires
Similar Compounds
Idoxuridine: An antiviral agent that inhibits viral DNA synthesis by substituting itself for thymidine in viral DNA.
Other Purine Nucleoside Analogues: Compounds like fludarabine and cladribine, which also target DNA synthesis and have antitumor activity
Uniqueness
3’-Azido-3’-deoxy-5-iodouridine is unique due to its dual functional groups (azido and iodo), which enable it to participate in a variety of chemical reactions, including click chemistry. This versatility makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C9H10IN5O5 |
|---|---|
Poids moléculaire |
395.11 g/mol |
Nom IUPAC |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19) |
Clé InChI |
VSZBJBKLFZODID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
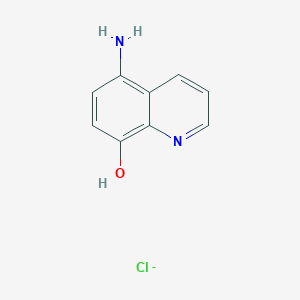
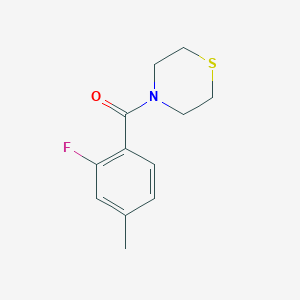
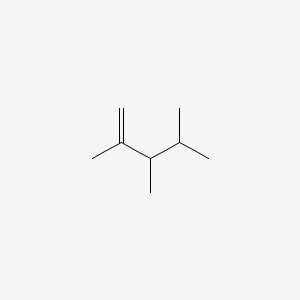
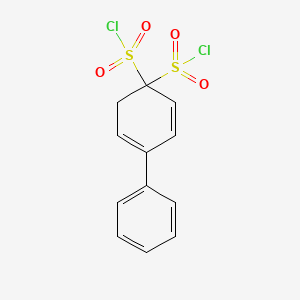
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
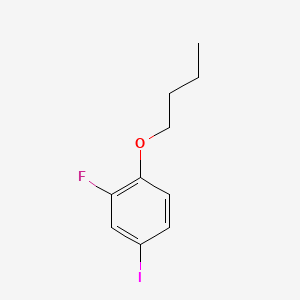
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
